molecular formula C11H14F2O B2871305 3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol CAS No. 2248387-10-0

3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol

Cat. No.: B2871305
CAS No.: 2248387-10-0
M. Wt: 200.229
InChI Key: HAQGPEUMOHDYIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds involving difluoromethylation processes has seen significant advances . These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites in both stoichiometric and catalytic modes . Difluoromethylation of C (sp2)–H bonds has also been accomplished through Minisci-type radical chemistry .


Molecular Structure Analysis

The molecular structure of “3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol” involves a difluoromethyl group attached to a phenyl ring, which is further connected to a 2-methylpropan-1-ol group. The presence of the difluoromethyl group can significantly influence the properties of the compound .


Chemical Reactions Analysis

The chemical reactions involving “this compound” likely involve difluoromethylation processes . These processes can involve electrophilic, nucleophilic, radical, and cross-coupling methods to construct C (sp3)–CF2H bonds .

Future Directions

The future directions in the research and application of “3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol” and similar compounds could involve further exploration of difluoromethylation processes . This includes the development of more efficient and selective methods for difluoromethylation, as well as the application of these methods in the synthesis of new compounds with potential pharmaceutical relevance .

Properties

IUPAC Name

3-[4-(difluoromethyl)phenyl]-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O/c1-8(7-14)6-9-2-4-10(5-3-9)11(12)13/h2-5,8,11,14H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQGPEUMOHDYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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